molecular formula C11H13BrN2O2 B2523223 Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate CAS No. 332403-00-6

Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate

Cat. No.: B2523223
CAS No.: 332403-00-6
M. Wt: 285.141
InChI Key: XIVUNHJTGFOFHK-UHFFFAOYSA-N
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Description

Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate hydrobromide (CAS 332403-00-6) is a chemical building block within the imidazo[1,2-a]pyridine class, a scaffold recognized for its significant and diverse pharmacological properties . This compound serves as a key intermediate for researchers developing novel bioactive molecules, particularly in the fields of oncology and inflammation . Imidazo[1,2-a]pyridine derivatives are frequently explored for their ability to modulate critical cellular signaling pathways. Recent scientific investigations have demonstrated that novel compounds in this class can exert anti-inflammatory and anti-cancer effects by suppressing the NF-κB and STAT3 signaling pathways, which control the expression of genes involved in cell survival, proliferation, and inflammation . Furthermore, structural analogs and complexes of imidazo[1,2-a]pyridine have shown promising biological activities in research settings, including DNA interaction and cytotoxicity against various cancer cell lines, highlighting the broad research potential of this pharmacophore . The synthetic versatility of the imidazo[1,2-a]pyridine core, for example through C3-alkylation, allows for the generation of diverse compound libraries for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-15-11(14)6-5-9-8-13-7-3-2-4-10(13)12-9/h2-4,7-8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPSJZJBTMNPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CN2C=CC=CC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate typically involves the reaction of 2-aminopyridine with an appropriate electrophile. One common method is the two-step one-pot synthesis, where 2-aminopyridine is reacted with N,N-dimethylformamide dimethyl acetal to form an intermediate, which is then condensed with an active electrophile such as ethyl bromoacetate . This method provides a convenient and efficient route to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit potent antimicrobial activities. For example, studies have shown that certain derivatives possess significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In particular, Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate has been evaluated for its effectiveness against drug-resistant bacteria, making it a candidate for further development in antimicrobial therapies .

Anticancer Potential
this compound has also been investigated for its anticancer properties. It has been shown to inhibit tumor growth and metastasis in non-small cell lung cancer models. The compound's mechanism appears to involve the suppression of cell migration and invasion, highlighting its potential as a therapeutic agent in oncology .

Synthesis Methodologies

Efficient Synthesis Techniques
Recent advancements in synthetic methodologies have facilitated the production of this compound through various catalytic processes. Notably, the use of Lewis acid catalysts has streamlined the synthesis of imidazo[1,2-a]pyridine derivatives via three-component reactions involving aldehydes and amines. This approach not only enhances yield but also broadens the scope of applicable substrates .

Case Studies on Synthesis
A notable study demonstrated the successful synthesis of C3-alkylated imidazo[1,2-a]pyridines using Y(OTf)3 as a catalyst. The methodology allowed for moderate to good yields while maintaining high functional group tolerance. This is particularly relevant for the synthesis of this compound derivatives that may exhibit enhanced biological activity .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications to the imidazo[1,2-a]pyridine scaffold can lead to improved potency and selectivity against specific biological targets. Computational studies using density functional theory have provided insights into how structural changes impact biological activity .

Mechanism of Action

The mechanism of action of Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazo[1,2-a]pyridine Core

  • 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)propanoic Acid (MFCD06616915): Structural Difference: Replaces the methyl ester with a carboxylic acid group. Applications: Carboxylic acid derivatives are often intermediates for prodrug synthesis.
  • C-(5-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine Dihydrochloride (MFCD22209851): Structural Difference: Substitutes the propanoate chain with a methylamine group at the 3-position. Impact: Introduces a basic amine, enhancing water solubility and enabling salt formation for improved crystallinity . Pharmacological Relevance: Amine derivatives are common in kinase inhibitors (e.g., GSK-3β inhibitors) .

Heterocyclic Modifications

  • 3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic Acid: Structural Difference: Replaces the pyridine ring with pyrimidine. Impact: Alters electronic properties and binding interactions due to the additional nitrogen atom. Pyrimidine-containing analogs are explored for antiviral and anticancer activities .
  • Spiro[imidazo[1,2-a]pyridine-3,2-indan]-2(3H)-one (ZSET1446): Structural Difference: Incorporates a spiro-indanone ring at the 3-position. Pharmacological Activity: Acts as a cognitive enhancer and Alzheimer’s disease progression inhibitor, demonstrating the importance of spirocyclic modifications in neuroactive compounds .

Functional Group Variations

  • Ethyl (E)-3-imidazo[1,2-a]pyridin-3-ylacrylate (CAS 400037-31-2): Structural Difference: Features an α,β-unsaturated ester (acrylate group) instead of a saturated propanoate. Impact: The conjugated system may enhance reactivity in Michael addition reactions or serve as a warhead in covalent inhibitors .
  • 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone Derivatives: Structural Difference: Substitutes the ester with an arylpropenone (chalcone) group. Biological Activity: Exhibits antifungal activity against Candida albicans (MIC = 41.98 µmol/L for compound 10i), highlighting the role of ketone groups in antimicrobial potency .

Comparative Pharmacological and Physicochemical Data

Compound Core Structure Substituent Key Activity/Property Reference
Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate Imidazo[1,2-a]pyridine 2-Propanoate ester High lipophilicity (logP ~2.5)
3-(6-Methylimidazo[1,2-a]pyridin-2-yl)propanoic Acid Imidazo[1,2-a]pyridine 2-Propanoic acid Intermediate for prodrug synthesis
ZSET1446 Spiro-imidazo[1,2-a]pyridine 3-Spiroindanone Cognitive enhancement, anti-Alzheimer’s
Ethyl (E)-3-imidazo[1,2-a]pyridin-3-ylacrylate Imidazo[1,2-a]pyridine 3-Acrylate ester Potential covalent inhibitor scaffold
10i (Arylpropenone derivative) Imidazo[1,2-a]pyridine 3-Arylpropenone Antifungal (MIC = 41.98 µmol/L)

Key Research Findings

  • Synthetic Accessibility: this compound is synthesized with high purity (95%) via hydrobromide salt formation, a common strategy for crystallizing heterocyclic esters .
  • Biological Relevance : Ester derivatives like the target compound are less explored in direct therapeutic applications but serve as precursors for hydrolytically stable analogs (e.g., amides or carbamates) .
  • Contrast with Spiro Derivatives : Unlike spirocyclic analogs (e.g., ZSET1446), linear esters lack the conformational rigidity required for high-affinity binding to neurological targets, underscoring the need for structural optimization .

Biological Activity

Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is part of the imidazo[1,2-a]pyridine class, which is known for its diverse biological activities. It serves as a scaffold for various medicinal applications due to its ability to interact with multiple biological targets. The compound has been studied primarily for its antimicrobial and anticancer properties, among other potential therapeutic effects.

The biological activity of this compound can be attributed to its structural features that allow it to engage in various biochemical pathways. The imidazo[1,2-a]pyridine scaffold is recognized for its ability to modulate enzyme activity and receptor interactions, which are crucial for therapeutic efficacy.

Key Biological Activities

  • Antimicrobial Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antibacterial properties. A focused library of compounds containing this scaffold has been screened for antibacterial activity, showing promising results .
  • Anticancer Properties : Compounds within this class have demonstrated potential as anticancer agents by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .
  • Other Pharmacological Effects : The broader spectrum of activities includes analgesic, anti-inflammatory, and antiviral effects, making it a versatile candidate for drug development .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits antibacterial properties against various pathogens
AnticancerInduces apoptosis in cancer cells and inhibits tumor growth
AnalgesicPotential pain-relieving properties noted in preclinical studies
Anti-inflammatoryReduces inflammation markers in vitro

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications. Variations in substitution patterns on the imidazo[1,2-a]pyridine core can significantly alter its pharmacological profile. For instance, studies have shown that specific substitutions enhance antimicrobial efficacy while others improve anticancer activity .

Table 2: Comparison with Related Imidazo[1,2-a]pyridine Derivatives

CompoundActivity TypeEfficacy LevelReference
This compoundAntimicrobialModerate
4-Methylimidazo[1,2-a]pyridineAnticancerHigh
6-Chloroimidazo[1,2-a]pyridineAnti-inflammatoryLow

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and ester methyl groups (δ 3.6–4.1 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error (e.g., C₁₁H₁₁N₂O₂⁺: 219.0871) .
  • IR Spectroscopy : Detect ester C=O stretches (~1720 cm⁻¹) and imidazole N-H bonds (~3400 cm⁻¹) .

Quality Control : Use HPLC (C18 column, acetonitrile/water) to verify purity >95% for biological assays .

How can contradictory data on substituent effects be resolved in SAR studies?

Advanced Research Focus
Conflicting reports on substituent efficacy (e.g., chlorine at C-6 vs. C-2) arise from differences in:

  • Biological assays : MIC values vary with fungal strain (e.g., fluconazole-resistant vs. wild-type C. albicans) .
  • Solubility : Hydrophobic substituents (e.g., CF₃ at C-6) may precipitate in aqueous media, falsely lowering activity .
  • Metabolic stability : Electron-withdrawing groups (e.g., NO₂) improve target binding but accelerate hepatic degradation .

Resolution Strategy : Validate findings across multiple assays (microdilution, time-kill) and use molecular dynamics simulations to model target binding .

What computational methods predict biological targets for imidazo[1,2-a]pyridine derivatives?

Q. Advanced Research Focus

  • Molecular docking : Screen against fungal CYP51 (lanosterol demethylase) and human Fyn kinase to assess selectivity .
  • QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
  • ADMET prediction : Tools like SwissADME estimate hepatotoxicity risks for halogenated derivatives .

Case Study : Compound 10i (MIC = 41.92 μM) showed strong docking scores (-9.2 kcal/mol) against CYP51, correlating with experimental activity .

How can drug-resistant fungal strains be targeted using imidazo[1,2-a]pyridine scaffolds?

Q. Advanced Research Focus

  • Synergistic combinations : Pair with fluconazole to inhibit efflux pumps in resistant C. albicans .
  • Bioisosteric replacement : Substitute chalcone moieties with triazoles to bypass resistance mechanisms .
  • Proteomics : Identify overexpression of ABC transporters (e.g., CDR1) in resistant strains and design pump inhibitors .

Recent Breakthrough : Hybrid compounds with imidazo[1,2-a]pyridine-chalcone scaffolds reduced MICs by 50% in fluconazole-resistant strains .

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